molecular formula C13H20ClN5O2 B2843605 Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 929716-66-5

Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B2843605
CAS No.: 929716-66-5
M. Wt: 313.79
InChI Key: WQAJMHUDTWQUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 929716-66-5 . It has a molecular weight of 313.79 and its IUPAC name is tert-butyl 4-(2-amino-6-chloro-4-pyrimidinyl)-1-piperazinecarboxylate .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : It has been synthesized through various chemical reactions, such as condensation reactions involving carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015). This highlights the compound's role in advanced organic synthesis processes.

  • Crystallography Studies : X-ray diffraction studies have been conducted to determine the crystal structure and molecular geometry of related compounds, which are crucial for understanding their chemical properties and potential applications (Kulkarni et al., 2016).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity : Some studies have screened the compound for its in vitro antibacterial and anthelmintic activities, finding moderate effectiveness in these areas (Sanjeevarayappa et al., 2015). This suggests potential for pharmaceutical applications.

  • Evaluation as Potential Antipsychotic Agents : Research has been conducted on heterocyclic analogues of the compound, evaluating their potential as antipsychotic agents. This involves assessing their binding to various receptors and their in vivo activities (Norman et al., 1996).

  • Intermediate in Biologically Active Compounds : The compound serves as an important intermediate for synthesizing other biologically active compounds, demonstrating its significance in drug development (Liu Ya-hu, 2010).

Additional Applications

  • Molecular Structure and Chemistry : Studies have been done on the molecular structure of derivatives of this compound, contributing to the understanding of its chemical behavior and potential modifications for various applications (Mamat et al., 2012).

  • Pharmacologically Useful Core : Some derivatives have been identified to provide a pharmacologically useful core for further drug development (Gumireddy et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAJMHUDTWQUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloropyrimidin-2-amine (1.500 g, 0.0091 mole), tert-butyl piperazine-1-carboxylate (2.044 g, 0.0110 mole), and N-ethyl-N-isopropylpropan-2-amine (11.1 mL, 0.0637 mole) in ethanol (20 mL) was magnetically stirred in a sealed tube at 80° C. for 18 hours. After cooling to ambient temperature, the seal was broken and volatiles were removed under reduced pressure. The residue was partitioned between ethyl acetate and saturated aqueous sodium carbonate. The organic layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure to give a crude, white solid that was crystallized from hot methanol. The crystals were collected by filtration and dried under vacuum to provide tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate (1.95 g, 68.3% yield). 1H NMR (300 MHz, CDCl3) δ ppm 1.48 (s, 9H), 3.46-3.52 (m, 4H), 3.55-3.61 (m, 4H), 4.90 (sbr, 2H), 5.96 (s, 1H). MS (DCl—NH3) m/z=314 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.044 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.